molecular formula C19H28N2O4S B11341331 1-[(4-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

1-[(4-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B11341331
M. Wt: 380.5 g/mol
InChI Key: VUKUQSDMYXOAAJ-UHFFFAOYSA-N
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Description

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a methanesulfonyl group, and an oxolan-2-yl moiety

Properties

Molecular Formula

C19H28N2O4S

Molecular Weight

380.5 g/mol

IUPAC Name

1-[(4-methylphenyl)methylsulfonyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H28N2O4S/c1-15-4-6-16(7-5-15)14-26(23,24)21-10-8-17(9-11-21)19(22)20-13-18-3-2-12-25-18/h4-7,17-18H,2-3,8-14H2,1H3,(H,20,22)

InChI Key

VUKUQSDMYXOAAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCC3CCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride under basic conditions.

    Attachment of the Oxolan-2-Yl Moiety: The oxolan-2-yl group is introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the intermediate with 4-methylphenylmethanesulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and substituted derivatives of the original compound.

Scientific Research Applications

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but lacks the methanesulfonyl and oxolan-2-yl groups.

    N-(OXOLAN-2-YL)METHYL-PIPERIDINE-4-CARBOXAMIDE: Similar structure but lacks the 4-methylphenylmethanesulfonyl group.

Uniqueness

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both the methanesulfonyl and oxolan-2-yl groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

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